molecular formula C19H13Cl2N3 B2894230 1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 400075-97-0

1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No. B2894230
CAS RN: 400075-97-0
M. Wt: 354.23
InChI Key: IPEUNQMGPWPUKB-UHFFFAOYSA-N
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Description

1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, also known as BPCP, is a synthetic molecule with a wide range of applications in scientific research. It is a heterocyclic compound that contains both a benzyl and a pyridine ring, and has been used extensively in the preparation of pharmaceuticals, polymers, and other compounds. BPCP is a versatile molecule and has been used in many different areas of research, including medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches

    The synthesis of pyrido[1,2-a]benzimidazoles, including compounds similar to 1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, involves innovative methodologies that focus on improving yield and efficiency. For instance, direct copper-catalyzed amination has been utilized for synthesizing pyrido[1,2-a]benzimidazoles, highlighting the importance of acid additives in the synthesis process for enhanced solubility and potential DNA intercalation (Masters et al., 2011). Additionally, novel multicomponent reactions have been developed for the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives, demonstrating the versatility and efficiency of these synthetic routes (Yan et al., 2009).

  • Chemical Properties

    Benzimidazole derivatives exhibit fascinating variability in their chemistry and properties, including spectroscopic properties, magnetic properties, and biological and electrochemical activity. These properties make them suitable for various scientific applications, including as potential fluorescent probes for DNA detection (Boča et al., 2011; Perin et al., 2011).

Applications in Scientific Research

  • Catalytic Activity

    Benzimidazolium salts and their palladium N-heterocyclic carbene complexes have shown promising catalytic activity in carbon-carbon bond-forming reactions. This demonstrates their potential in synthetic organic chemistry for facilitating complex synthesis processes (Akkoç et al., 2016).

  • Potential in Materials Science

    The synthesis of benzimidazole derivatives also finds relevance in materials science, where their unique properties, such as fluorescence, can be harnessed for developing new materials with potential applications in electronics and photonics (Masters et al., 2011).

  • Antiviral and Antibacterial Properties

    Some benzimidazole derivatives have been investigated for their antiviral and antibacterial properties, showing significant activity against various pathogens. This underscores the potential of these compounds in the development of new therapeutic agents (Gudmundsson et al., 2003; Maddila et al., 2016).

properties

IUPAC Name

1-benzyl-5-chloro-2-(6-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3/c20-15-7-8-17-16(10-15)23-19(14-6-9-18(21)22-11-14)24(17)12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEUNQMGPWPUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole

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